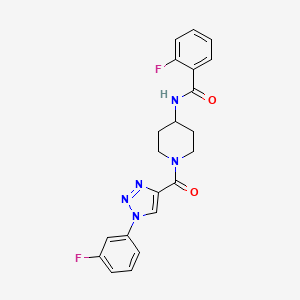

![molecular formula C13H17ClN2O2 B2796451 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 173843-58-8](/img/structure/B2796451.png)

6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride” is a derivative of benzoxazole . It has been studied for its potential as a GlyT1 inhibitor, which is a strategy currently being investigated in drug discovery for schizophrenia .

Synthesis Analysis

The synthesis of this compound involves bioisosteric replacement and mimicking of the pyridine ring of RG1678 . The yield of the synthesis process is reported to be 82% .Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazole moiety and a piperidin-4-yl group . The structure also exhibits strong ICT enhanced by ESIPT .Chemical Reactions Analysis

The compound has been found to exhibit good selectivity over GlyT2, D1, D2, D3, 5-HT1A, and 5-HT2A receptors . It has also been found to inhibit the hyperlocomotion induced by acute treatment of phencyclidine .Physical And Chemical Properties Analysis

The compound has a melting range of 270-280°C . Its IR (KBr, cm-1) values are: 1379 (C-N), 3222.59 (H-Nstr), 1644.55 (C=Nstr), 1613 (C-C Aromatic), 1139 (C=O), 1053 (5-Membered C-Ostr) 1222 (C=Sstr) .科学的研究の応用

Neuroactive Peptides and Memory Processing

Angiotensin IV (Ang IV) and its analogs are neuroactive peptides of the renin-angiotensin system (RAS) involved in memory processing, with their pro-cognitive effects suggested to be mediated by dopamine (DA) receptors. The interaction between DA and Ang IV in the brain may highlight a potential clinical relevance of combining antipsychotic and RAS-affecting drugs, suggesting a research avenue for 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in enhancing memory through dopaminergic pathways (Braszko, 2010).

DNA Interaction and Drug Design

The synthetic dye Hoechst 33258, a derivative of piperazine, binds strongly to the minor groove of double-stranded B-DNA, indicating the relevance of piperazine derivatives in molecular biology and drug design. This utility in chromosomal staining and potential as a starting point for rational drug design underscores the importance of 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in developing new therapeutics (Issar & Kakkar, 2013).

Psychotic and Mood Disorder Treatment

Lurasidone, a benzisothiazole antipsychotic drug, emphasizes the significance of heterocyclic compounds in treating major affective disorders. The review of lurasidone's efficacy and safety in treating psychotic and mood disorders highlights the potential for 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in similar applications, given its structural relevance (Pompili et al., 2018).

Piperazine Derivatives in Therapeutics

Piperazine derivatives have been identified as crucial components in a variety of drugs with therapeutic uses ranging from antipsychotic to anti-inflammatory. The exploration of piperazine-based molecules in drug discovery suggests a promising avenue for the application of 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in developing new medications with diverse pharmacological activities (Rathi et al., 2016).

Cytochrome P450 Isoform Inhibition

The study on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes provides insight into the metabolism of drugs and potential drug-drug interactions. The selectivity of such inhibitors, including piperazine derivatives, is critical for understanding the metabolism of various drugs, indicating research potential for 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in modifying drug efficacy and safety profiles (Khojasteh et al., 2011).

特性

IUPAC Name |

6-methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-9-2-3-11-12(8-9)17-13(16)15(11)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUFXXLCSFLJAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)O2)C3CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Butyl-1-[(4-methylphenyl)methyl]thiourea](/img/structure/B2796368.png)

![Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2796372.png)

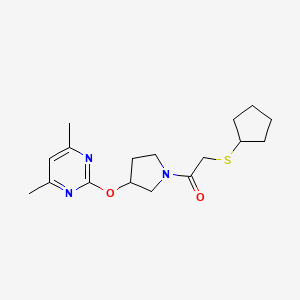

![3,5-Dimethyl-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2796374.png)

![N-(4-chlorophenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2796375.png)

![Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate](/img/structure/B2796377.png)

![(E)-N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2796379.png)

![Methyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2796380.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2796381.png)

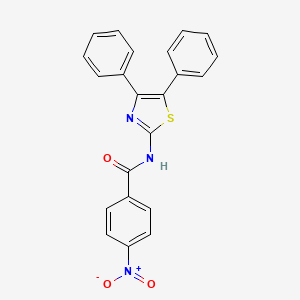

![1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2796384.png)